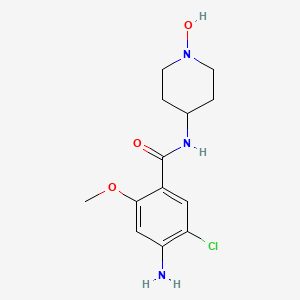
4-amino-5-chloro-N-(1-hydroxypiperidin-4-yl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-5-chloro-N-(1-hydroxypiperidin-4-yl)-2-methoxybenzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-chloro-N-(1-hydroxypiperidin-4-yl)-2-methoxybenzamide typically involves multiple steps, including the introduction of functional groups such as amino, chloro, hydroxy, and methoxy groups. Common synthetic routes may include:
Nitration and Reduction: Introduction of the amino group through nitration followed by reduction.
Halogenation: Introduction of the chloro group via halogenation reactions.
Hydroxylation: Introduction of the hydroxy group through hydroxylation reactions.
Methoxylation: Introduction of the methoxy group via methoxylation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
4-amino-5-chloro-N-(1-hydroxypiperidin-4-yl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Halogen substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield amines.
Applications De Recherche Scientifique
4-amino-5-chloro-N-(1-hydroxypiperidin-4-yl)-2-methoxybenzamide has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-amino-5-chloro-N-(1-hydroxypiperidin-4-yl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-amino-5-chloro-N-(1-hydroxypiperidin-4-yl)-2-methoxybenzamide include other substituted benzamides, such as:
Benzamide, 4-amino-5-chloro-2-methoxy-: Lacks the hydroxy-piperidinyl group.
Benzamide, 4-amino-5-chloro-N-(4-piperidinyl)-2-methoxy-: Lacks the hydroxy group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to other benzamides.
Propriétés
Numéro CAS |
76773-84-7 |
|---|---|
Formule moléculaire |
C13H18ClN3O3 |
Poids moléculaire |
299.75 g/mol |
Nom IUPAC |
4-amino-5-chloro-N-(1-hydroxypiperidin-4-yl)-2-methoxybenzamide |
InChI |
InChI=1S/C13H18ClN3O3/c1-20-12-7-11(15)10(14)6-9(12)13(18)16-8-2-4-17(19)5-3-8/h6-8,19H,2-5,15H2,1H3,(H,16,18) |
Clé InChI |
UBYUHQXMDIIABN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1C(=O)NC2CCN(CC2)O)Cl)N |
SMILES canonique |
COC1=CC(=C(C=C1C(=O)NC2CCN(CC2)O)Cl)N |
Synonymes |
N-(4'-(N-hydroxypiperidyl))-4-amino-5-chloro-2-methoxybenzamide NHPACB |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















